molecular formula C11H25O6PSi B8660258 Methyl 2-[(tert-butyldimethylsilyl)oxy]-2-(dimethoxyphosphoryl)acetate

Methyl 2-[(tert-butyldimethylsilyl)oxy]-2-(dimethoxyphosphoryl)acetate

Cat. No.: B8660258
M. Wt: 312.37 g/mol
InChI Key: ZGFLKDSEIODDJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(tert-butyldimethylsilyl)oxy]-2-(dimethoxyphosphoryl)acetate is a chemical compound with the molecular formula C8H17O5P. It is known for its applications in organic synthesis and as an intermediate in various chemical reactions. The compound is characterized by its clear, colorless to almost colorless liquid form and has a molecular weight of 224.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(tert-butyldimethylsilyl)oxy]-2-(dimethoxyphosphoryl)acetate typically involves the reaction of tert-butyldimethylsilyl chloride with dimethoxyphosphinylacetic acid under controlled conditions. The reaction is carried out in the presence of a base such as potassium tert-butoxide, which facilitates the formation of the desired ester. The reaction is usually conducted at low temperatures to prevent any side reactions and to ensure high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and yield. The product is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(tert-butyldimethylsilyl)oxy]-2-(dimethoxyphosphoryl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction could produce phosphine derivatives .

Scientific Research Applications

Methyl 2-[(tert-butyldimethylsilyl)oxy]-2-(dimethoxyphosphoryl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(tert-butyldimethylsilyl)oxy]-2-(dimethoxyphosphoryl)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can also participate in the formation of covalent bonds with other molecules, leading to the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(tert-butyldimethylsilyl)oxy]-2-(dimethoxyphosphoryl)acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C11H25O6PSi

Molecular Weight

312.37 g/mol

IUPAC Name

methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-dimethoxyphosphorylacetate

InChI

InChI=1S/C11H25O6PSi/c1-11(2,3)19(7,8)17-10(9(12)14-4)18(13,15-5)16-6/h10H,1-8H3

InChI Key

ZGFLKDSEIODDJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C(=O)OC)P(=O)(OC)OC

Origin of Product

United States

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